molecular formula C15H16N2O5S2 B13962767 (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid CAS No. 50978-53-5

(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid

Cat. No.: B13962767
CAS No.: 50978-53-5
M. Wt: 368.4 g/mol
InChI Key: COEAVMAGUPVAFE-UHFFFAOYSA-N
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Description

(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid is a chemical reagent supplied for research and development purposes. This compound is intended for use in laboratory analysis only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE). The specific physicochemical properties, analytical data, and research applications for this compound should be verified by the qualified researcher.

Properties

CAS No.

50978-53-5

Molecular Formula

C15H16N2O5S2

Molecular Weight

368.4 g/mol

IUPAC Name

[4-(2,5-dimethoxy-4-methylphenyl)sulfanylphenyl]iminosulfamic acid

InChI

InChI=1S/C15H16N2O5S2/c1-10-8-14(22-3)15(9-13(10)21-2)23-12-6-4-11(5-7-12)16-17-24(18,19)20/h4-9H,1-3H3,(H,18,19,20)

InChI Key

COEAVMAGUPVAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)SC2=CC=C(C=C2)N=NS(=O)(=O)O)OC

Origin of Product

United States

Preparation Methods

Preparation of 2,5-Dimethoxy-4-Methylphenylthiol Intermediate

A key precursor is 2,5-dimethoxy-4-methylphenylthiol , which can be synthesized starting from 2,5-dimethoxy-4-methylbenzene derivatives.

Method:

  • Starting Material: 2,5-dimethoxy-4-methylbenzene (or its sulfonyl chloride derivative).
  • Reaction: Reduction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride under acidic conditions (pH < 1) using zinc powder at 70–80°C.
  • Isolation: The product, 2,5-dimethoxy-4-methylbenzenethiol, is obtained by distillation under reduced pressure.

This method is adapted from related syntheses of 2,5-dimethoxyphenylthiol compounds, where sulfonyl chlorides are reduced to thiophenols under controlled acidic conditions with zinc powder as a reductant.

Step Reagents/Conditions Product Notes
1 2,5-dimethoxy-4-methylbenzenesulfonyl chloride, Zn powder, acid (pH<1), 70-80°C 2,5-dimethoxy-4-methylbenzenethiol Reduction and distillation under vacuum

Formation of the Phenylthio Linkage

The next step involves coupling the 2,5-dimethoxy-4-methylphenylthiol with a suitable phenyl diazonium salt or a phenyl precursor to form the phenylthio linkage.

Possible Approach:

  • Phenyl Diazonium Salt Formation: Prepare the diazonium salt of 4-aminobenzenesulfonic acid or its derivatives by diazotization.
  • Coupling Reaction: React the diazonium salt with 2,5-dimethoxy-4-methylbenzenethiol under controlled pH and temperature to form the azo (diazenyl) linkage.

This step requires careful control of reaction conditions to favor azo coupling and avoid side reactions.

Introduction of the Diazenesulfonic Acid Group

The sulfonic acid group attached to the diazenyl phenyl ring is typically introduced via sulfonation or by using sulfonyl chloride precursors.

Method:

  • Use chlorosulfonic acid or sulfur trioxide complexes to sulfonate the aromatic ring.
  • Alternatively, start from 4-aminobenzenesulfonic acid derivatives to prepare the diazonium salt directly bearing the sulfonic acid group.

Integrated Preparation Scheme Summary

Stage Reagents/Conditions Product/Intermediate Notes
1. Thiophenol formation 2,5-dimethoxy-4-methylbenzenesulfonyl chloride, Zn powder, acid, 70-80°C 2,5-dimethoxy-4-methylbenzenethiol Reduction and vacuum distillation
2. Azo coupling 4-aminobenzenesulfonic acid (diazotized), 2,5-dimethoxy-4-methylbenzenethiol (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid Diazotization and azo coupling reaction
3. Purification Filtration, recrystallization Pure target compound Standard organic purification methods

Notes on Reaction Conditions and Purification

  • Temperature Control: Most reactions are conducted between 70–80°C to optimize yield and minimize side reactions.
  • pH Control: Acidic conditions (pH < 1) are essential for reduction steps; alkaline conditions (pH > 10) may be required for alkylation or coupling stages.
  • Distillation: Reduced pressure distillation is employed to isolate intermediates such as thiophenols and sulfides.
  • Reagents: Zinc powder is a preferred reductant for sulfonyl chlorides; bromoalkanes are used for alkylation when applicable.
  • Purification: Standard methods include vacuum filtration, recrystallization from suitable solvents, and chromatographic techniques if necessary.

Research Findings and Source Integration

  • The preparation of 2,5-dimethoxyphenylthio derivatives via reduction of sulfonyl chlorides with zinc powder and subsequent alkylation is well documented in Chinese patent CN1434029A, which provides a detailed synthetic route for related compounds.
  • The azo coupling reaction to form diazenyl compounds with sulfonic acid substituents is a classical method in dye chemistry and is applicable here for the construction of the diazenesulfonic acid moiety.
  • The synthesis strategy aligns with structure-activity relationship studies of 2,5-dimethoxy-4-substituted phenethylamines and related compounds, emphasizing the importance of the 2,5-dimethoxy substitution pattern for biological activity.

Chemical Reactions Analysis

(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but generally involve binding to the target molecule and altering its activity or function.

Comparison with Similar Compounds

Functional Group Analysis

The compound’s diazenesulfonic acid group distinguishes it from other sulfur- or nitrogen-containing derivatives. Below is a comparative analysis of key functional groups:

Compound Functional Groups Key Spectral Features Reference
Target Compound -N=N-SO₃H, thioether, methoxy Expected IR: ~1350–1450 cm⁻¹ (S=O in SO₃H), ~1550 cm⁻¹ (N=N); NMR: δ 3.8–4.0 (OCH₃)
Ensulizole (2-Phenylbenzimidazole-5-sulfonic acid) -SO₃H, benzimidazole IR: 1180 cm⁻¹ (S=O); UV: λmax ~310 nm (aromatic conjugation)
Hydrazinecarbothioamides [4–6] () -NH-C(=S)-NH-, sulfonyl IR: 1243–1258 cm⁻¹ (C=S), 1663–1682 cm⁻¹ (C=O); NMR: δ 10.2–10.5 (NH)
Triazole-thiones [7–9] () 1,2,4-triazole, thione (-C=S) IR: 1247–1255 cm⁻¹ (C=S); absence of νS-H (~2500–2600 cm⁻¹)
Thiazolidinones () -N-N=C-S-, hydrazono IR: 1680–1700 cm⁻¹ (C=O); NMR: δ 7.5–8.0 (aromatic protons)

Key Observations :

  • The target’s diazenesulfonic acid group lacks a direct analog in the evidence. However, sulfonic acid derivatives like Ensulizole share strong acidity (pKa ~1–2) and high solubility in polar solvents.
  • Thioether linkages in the target (as in ’s compounds ) confer stability against hydrolysis but may oxidize to sulfones under strong conditions.
  • The absence of C=O or C=S bands in the target’s IR (unlike hydrazinecarbothioamides ) would confirm its unique structure.

Inference for Target Compound :

  • The thioether linkage likely forms via nucleophilic aromatic substitution (e.g., arylthiol + activated aryl halide).
  • The diazenesulfonic acid group may be introduced through diazotization-sulfonation sequences, analogous to Ensulizole’s synthesis .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a diazenesulfonic acid moiety and a thioether linkage. Its molecular formula is not explicitly available in the search results, but the presence of the dimethoxy and methyl groups suggests it may interact with biological systems in unique ways.

PropertyValue
Molecular WeightNot Available
Chemical FormulaNot Available
CAS NumberNot Available
SolubilityNot Available

Effects on Biological Systems

  • Psychoactive Effects : Related compounds like DOM exhibit hallucinogenic properties, influencing mood and perception. Research indicates that such compounds can produce euphoria and altered sensory experiences at varying doses .
  • Potential Therapeutic Applications : The agonistic activity at serotonin receptors suggests exploration into therapeutic applications for mood disorders or substance use disorders. Studies have shown that serotonin receptor agonists can modulate reward pathways in the brain, potentially reducing substance abuse behaviors .
  • Toxicological Considerations : As with many psychoactive substances, there are concerns regarding toxicity and adverse effects. While specific data on this compound's toxicity is sparse, related compounds have demonstrated a range of side effects including anxiety, agitation, and physiological responses such as increased heart rate and blood pressure .

Study 1: Effects of DOM on Opioid Reinforcement

In a study examining the effects of DOM on opioid reinforcement in rhesus monkeys, researchers found that pretreatment with DOM altered the reinforcing effects of fentanyl. This suggests that compounds similar to (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid could influence opioid-related behaviors .

Study 2: Euphoria Induction

A trial assessing the psychoactive effects of 2,5-dimethoxy-4-methylamphetamine indicated that low doses could induce mild euphoria while higher doses resulted in pronounced hallucinogenic effects lasting several hours. This highlights the potential for similar compounds to affect mood significantly .

Q & A

Q. What are the key considerations for optimizing the synthesis of (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid in a laboratory setting?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For diazenesulfonic acid derivatives, refluxing in a solvent mixture (e.g., DMF and acetic acid) with stoichiometric ratios of reactants (e.g., thiosemicarbazide, chloroacetic acid, and sodium acetate) is critical to ensure high yields . Temperature stability (±2°C) and reaction time (e.g., 2–4 hours) must be monitored to avoid side reactions like premature azo bond cleavage. Recrystallization from DMF-ethanol mixtures can improve purity .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer: Stability studies should involve:

  • pH titration assays : Measure spectral shifts (UV-Vis) to track azo bond integrity at pH 2–12 .
  • HPLC-MS : Monitor degradation products (e.g., sulfonic acid fragments) under acidic/basic conditions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability correlated with pH-induced structural changes .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃), thioether (-S-), and diazenesulfonic (-N=N-SO₃H) groups via characteristic shifts (e.g., δ 3.8–4.0 ppm for methoxy) .
  • FT-IR : Confirm sulfonic acid (-SO₃H) stretches at 1030–1150 cm⁻¹ and azo (-N=N-) bands at 1450–1600 cm⁻¹ .
  • X-ray crystallography : Resolve spatial arrangement of substituents, especially steric effects from the 2,5-dimethoxy-4-methylphenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for diazenesulfonic acids across studies?

Methodological Answer: Contradictions often arise from:

  • Solvent polarity effects : Compare stability in polar (e.g., water) vs. nonpolar (e.g., DCM) solvents using kinetic degradation models .
  • Metal ion interactions : Test chelation effects (e.g., Fe³⁺, Cu²⁺) via ICP-MS, as metal coordination can accelerate azo bond cleavage .
  • Statistical meta-analysis : Pool data from multiple studies (e.g., Arrhenius plots) to identify temperature-dependent degradation trends .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach:

Laboratory simulations : Measure hydrolysis rates (pH 7–9), photolysis under UV light (λ = 254 nm), and biodegradation via OECD 301F assays .

Microcosm studies : Introduce the compound into sediment-water systems to track bioaccumulation in algae/daphnia using LC-MS/MS .

QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) based on sulfonic acid and azo group reactivity .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : Simulate binding affinity to cytochrome P450 isoforms (e.g., CYP3A4) using software like AutoDock Vina .
  • Kinetic assays : Measure inhibition constants (Kᵢ) via fluorometric substrates (e.g., 7-ethoxyresorufin for CYP1A2) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonic acid-enzyme interactions .

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